Clidinium Bromide
Description
Overview of Anticholinergic Agents and Muscarinic Receptor Antagonism
Anticholinergic agents are a class of drugs that block the action of acetylcholine (B1216132) (ACh), a key neurotransmitter, at synapses in both the central and peripheral nervous systems. nih.govwikipedia.org This blockade primarily affects the parasympathetic nervous system, which is responsible for involuntary actions such as smooth muscle movement in the gastrointestinal tract, urinary tract, and lungs, as well as glandular secretions. nih.govwikipedia.org
Anticholinergics are broadly categorized based on their target receptors: antimuscarinic agents and antinicotinic agents. wikipedia.org The term "anticholinergic" is often used interchangeably with "antimuscarinic" because most anticholinergic drugs competitively inhibit the binding of ACh to muscarinic acetylcholine receptors (mAChRs). wikipedia.orgwikipedia.org Muscarinic receptors are G protein-coupled receptors found on the target organs of the parasympathetic nervous system and sweat glands. nih.govnih.gov By blocking these receptors, antimuscarinic agents reduce or prevent the effects of cholinergic neurotransmission. nih.gov This action can lead to a variety of physiological effects, including decreased motility and secretory activity in the gastrointestinal system. bauschhealth.ca
Historical Context of Clidinium (B1194167) Bromide in Medicinal Chemistry
Clidinium bromide is a synthetic compound that emerged from medicinal chemistry research focused on developing agents with anticholinergic properties. wikipedia.orgmims.comdrugs.com Medicinal chemistry is a multidisciplinary field dedicated to the discovery, development, and study of biologically active compounds at a molecular level. slideshare.net The development of synthetic anticholinergic agents like this compound built upon the knowledge gained from studying naturally occurring anticholinergics, such as atropine (B194438) and scopolamine, which are derived from plants like Atropa belladonna. wikipedia.org
Research into synthetic compounds aimed to create agents with more selective actions or improved pharmacological profiles compared to natural alkaloids. This compound was developed through this process, representing an effort to synthesize compounds that could effectively modulate muscarinic receptors for therapeutic benefit. nih.gov Its development is an example of how medicinal chemistry seeks to understand the relationship between chemical structure and biological activity to optimize drug candidates. slideshare.net
Classification and General Pharmacological Profile of this compound
This compound is classified as a synthetic quaternary ammonium (B1175870) antimuscarinic agent. wikipedia.orgmims.comdrugs.comwikipedia.org As a quaternary ammonium compound, it carries a permanent positive charge, which generally limits its ability to cross the blood-brain barrier compared to tertiary amines. youtube.com This characteristic influences its pharmacological profile, primarily directing its effects towards the peripheral nervous system.
Pharmacologically, this compound acts as a competitive inhibitor at autonomic postganglionic cholinergic receptors, particularly those located in the gastrointestinal tract. mims.comdrugbank.commims.com Its primary action involves inhibiting the muscarinic actions of acetylcholine at these sites. drugbank.com This inhibition leads to a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract, decreasing its motility and diminishing gastric acid secretion. bauschhealth.cadrugbank.comhres.ca Studies have shown that this compound's anticholinergic activity is comparable to that of atropine sulfate (B86663) in inhibiting acetylcholine-induced spasms in isolated intestinal strips. bauschhealth.canih.gov Research in animal models, such as mice and rats, has demonstrated its effectiveness in reducing salivation and spontaneous intestinal motility. bauschhealth.ca While it is described as inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system, it is also said to be a selective muscarinic acetylcholine M₃ receptor antagonist. wikipedia.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEGFOKQMZHVOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7020-55-5 (Parent) | |
| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022835 | |
| Record name | Clidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3485-62-9 | |
| Record name | Clidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clidinium bromide [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLIDINIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clidinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Clidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91ZQW5JF1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Clidinium Bromide
Mechanism of Action at Muscarinic Receptors
Clidinium (B1194167) bromide functions as a muscarinic receptor antagonist, competitively inhibiting the action of acetylcholine (B1216132) at these sites. mims.comdrugs.comnih.govwikipedia.org This antagonism leads to a reduction in the activity of the parasympathetic nervous system. drugbank.commims.comdrugbank.comncats.ioantibodies-online.combiocat.comresearchgate.nettargetmol.com
Inhibition of Postganglionic Parasympathetic Neuroeffector Sites
Clidinium bromide inhibits the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. drugbank.comdrugbank.comncats.ioantibodies-online.combiocat.comresearchgate.nettargetmol.com These sites include autonomic effector cells in smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. drugs.comhres.ca By blocking acetylcholine at these junctions, this compound reduces the signals transmitted by postganglionic cholinergic nerves. drugs.comnih.govhres.ca
Specific Antagonism of M1 Muscarinic Receptors
This compound primarily inhibits M1 muscarinic receptors. drugbank.com It is identified as an antagonist of the muscarinic acetylcholine receptor M1. drugbank.comebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.org
Antagonism of M3 Muscarinic Receptors
This compound also acts as an antagonist of M3 muscarinic receptors. wikipedia.orgebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.orgwikipedia.org The M3 receptor is found in various locations, including smooth muscles and secretory glands, where its blockade contributes to the physiological effects of this compound. wikipedia.orgdrugbank.comportico.org
Competitive Inhibition of Autonomic Postganglionic Cholinergic Receptors
This compound is a competitive inhibitor at the autonomic postganglionic cholinergic receptors. mims.comdrugs.com This competitive nature means that its effects can be overcome by increasing the concentration of acetylcholine at the receptor sites. nih.gov This action occurs in various tissues, including the gastrointestinal tract. mims.com
Pharmacodynamics and Physiological Effects of this compound
This compound exhibits pronounced antispasmodic and antisecretory effects, particularly on the gastrointestinal tract. drugbank.comdrugbank.comfda.govncats.ionih.govantibodies-online.combiocat.comhres.ca
Gastrointestinal Antispasmodic and Antisecretory Effects
This compound is a synthetic anticholinergic agent that has demonstrated significant antispasmodic and antisecretory effects on the gastrointestinal tract in experimental and clinical studies. drugbank.comdrugbank.comfda.govncats.ionih.govantibodies-online.combiocat.comhres.ca It reduces gastrointestinal motility and gastric secretions. hres.ca Its activity as an anticholinergic agent is comparable to that of atropine (B194438) sulfate (B86663) against acetylcholine-induced spasms in isolated intestinal strips. fda.govnih.govhres.ca Studies in animals, such as rats and dogs, have shown a reduction in spontaneous intestinal motility following oral administration. fda.govnih.govhres.ca The antisecretory effect following oral administration has been observed to occur within one hour and can persist for several hours. mims.comdrugs.comhres.ca Research findings indicate that this compound can help relieve abdominal or stomach spasms and cramps. drugbank.comantibodies-online.combiocat.comresearchgate.net
Table 1: Summary of this compound Pharmacological Actions
| Mechanism/Effect | Description |
| Inhibition of Postganglionic Sites | Blocks muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites. drugbank.comdrugbank.comncats.ioantibodies-online.combiocat.comresearchgate.nettargetmol.com |
| M1 Receptor Antagonism | Primarily inhibits M1 muscarinic receptors. drugbank.comebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.org |
| M3 Receptor Antagonism | Acts as an antagonist of M3 muscarinic receptors. wikipedia.orgebi.ac.ukguidetopharmacology.orgguidetomalariapharmacology.orgwikipedia.org |
| Competitive Inhibition | Competitively blocks autonomic postganglionic cholinergic receptors. mims.comdrugs.com |
| Gastrointestinal Antispasmodic Effect | Reduces smooth muscle spasms in the GI tract. drugbank.comwikipedia.orgdrugbank.comfda.govncats.ionih.govwebmd.comnih.govnih.govantibodies-online.combiocat.comhres.ca |
| Gastrointestinal Antisecretory Effect | Decreases gastric and intestinal secretions. drugbank.commims.comwikipedia.orgdrugbank.comfda.govncats.ionih.govontosight.ainih.govantibodies-online.combiocat.comhres.ca |
Detailed Research Findings:
Experimental studies have shown this compound's effectiveness in reducing acetylcholine-induced spasms in isolated intestinal strips, with activity similar to atropine sulfate. fda.govnih.govhres.ca Oral administration in mice proved effective in preventing pilocarpine-induced salivation, demonstrating an antisialagogue effect. fda.govnih.govhres.ca Studies in rats and dogs administered oral doses of 0.1 to 0.25 mg/kg showed reduced spontaneous intestinal motility. fda.govnih.govhres.ca
In clinical studies, this compound has been shown to have a pronounced antispasmodic and antisecretory effect on the gastrointestinal tract. drugbank.comdrugbank.comfda.govncats.ionih.govantibodies-online.combiocat.comhres.ca For instance, research involving the addition of this compound in combination with chlordiazepoxide to Helicobacter pylori eradication therapy observed significantly lower frequencies of abdominal pain or cramp (B10822548) and stool abnormality in the group receiving the combination, suggesting a beneficial effect on gastrointestinal symptoms. nih.gov
Modulation of Gastrointestinal Motility
This compound demonstrates a pronounced antispasmodic effect on the gastrointestinal tract. drugbank.comnih.govnih.govfda.govfda.gov It inhibits gastrointestinal motility, helping to relieve abdominal or stomach spasms and cramps. drugbank.comwikipedia.orghres.catsijournals.comontosight.aicymitquimica.com Studies in animals have shown that oral dosing with 0.1 to 0.25 mg/kg reduced spontaneous intestinal motility in both rats and dogs. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.gov This reduction in motility can be beneficial in conditions associated with excessive intestinal movement. ontosight.ai
Influence on Gastric Secretions
This compound has been shown to diminish gastric acid secretion. bauschhealth.cahres.cahres.cahres.catsijournals.comcymitquimica.combauschhealth.ca This antisecretory effect contributes to its use in conditions like peptic ulcer disease, although current data suggest antimuscarinics have limited usefulness as adjunctive therapy compared to more effective treatments. drugs.com The antisecretory activity following oral administration has been observed to occur within one hour and persist for up to three hours. mims.commims.commims.comdrugs.com
Impact on Biliary Tract Secretions
This compound is used to decrease biliary tract secretions. wikipedia.orgtsijournals.com Its action as a muscarinic acetylcholine receptor inhibitor contributes to relaxing smooth muscle, including that in the biliary tract, thereby influencing secretions in this area. wikipedia.orgtsijournals.com
Effects on Salivary Gland Secretions (Antisialagogue Activity)
This compound exhibits antisialagogue activity, meaning it reduces salivary gland secretions. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.gov In studies involving mice, oral administration of this compound proved effective in preventing pilocarpine-induced salivation. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.gov This effect is a common characteristic of anticholinergic agents.
Influence on Urinary Tract Motility and Secretions
This compound's anticholinergic action also extends to the urinary tract, where it can decrease motility and secretions. mims.commims.commims.com This effect is due to its competitive inhibition of cholinergic receptors located in the urinary tract smooth muscle. mims.commims.commims.com
Cholinergic Ganglionic Blocking Effects
Potent cholinergic ganglionic blocking effects, specifically vagal, have been demonstrated with the intravenous administration of this compound in anesthetized dogs. bauschhealth.cahres.cahres.canih.govnih.govnih.govnih.govfda.govfda.govbauschhealth.ca This indicates that at sufficient concentrations, this compound can block neurotransmission at autonomic ganglia.
Pharmacokinetics of this compound
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. This compound is a quaternary ammonium (B1175870) compound and is incompletely and irregularly absorbed from the gastrointestinal tract, primarily from the intestines, due to its complete ionization. hres.camims.commims.commims.combauschhealth.cadrugs.com Following oral administration, antisecretory activity is observed within less than one hour and lasts for up to three hours. hres.camims.commims.commims.comdrugs.com Limited data are available on the distribution of this compound; however, it does not readily penetrate the central nervous system or the eye. drugs.com It is not known whether it crosses the placenta or is distributed into breast milk. drugs.com this compound is principally metabolized in the liver to its 3-hydroxy alcohol. mims.commims.comdrugs.com Excretion primarily occurs via urine, with approximately 36% of an oral dose being excreted within 7 days in adults, and 90% of the urinary excretion happening within the first day. mims.commims.comdrugs.com Approximately 20-46% is excreted in feces. mims.com The elimination half-life is reported to have an initial phase of 2.4 hours and a terminal phase of 20 hours. mims.com
Table: Pharmacokinetic Parameters of this compound
| Parameter | Finding | Source Index |
| Absorption | Incompletely and irregularly absorbed | hres.camims.commims.commims.combauschhealth.cadrugs.com |
| Primary Absorption Site | Intestines (apparently) | drugs.com |
| Onset of Antisecretory Activity (Oral) | <1 hour | hres.camims.commims.commims.comdrugs.com |
| Duration of Antisecretory Activity (Oral) | ≤3 hours | hres.camims.commims.commims.comdrugs.com |
| CNS Penetration | Does not readily penetrate | drugs.com |
| Ocular Penetration | Does not readily penetrate | drugs.com |
| Metabolism Site | Liver | hres.camims.commims.combauschhealth.cadrugs.com |
| Major Metabolite | 3-hydroxy alcohol | mims.commims.comdrugs.com |
| Excretion Route | Urine, Feces | hres.camims.commims.combauschhealth.cadrugs.comhres.ca |
| Urinary Excretion (% of dose within 7 days) | Approx. 36% | mims.commims.comdrugs.com |
| Urinary Excretion (% within 1st day) | 90% of urinary excretion | mims.commims.comdrugs.com |
| Fecal Excretion (% of dose) | Approx. 20-46% | mims.com |
| Elimination Half-life (Initial) | 2.4 hours | mims.com |
| Elimination Half-life (Terminal) | 20 hours | mims.com |
Gastrointestinal Absorption Profile
Following oral administration, this compound is absorbed from the gastrointestinal tract, primarily in the small intestine. efda.gov.etmims.com Absorption is described as incomplete and notably irregular, which is attributed to its nature as a completely ionized quaternary ammonium compound. drugs.comhres.capom.go.idmims.commims.combauschhealth.ca Peak plasma concentrations are typically reached within two to four hours. efda.gov.et The onset of antisecretory activity has been observed within one hour after oral administration, with effects persisting for up to three hours. mims.comdrugs.comhres.camims.com
Distribution Characteristics
This compound does not readily cross the blood-brain barrier, resulting in limited penetration into the central nervous system (CNS) and the eye. drugs.compom.go.id Information regarding its distribution across the placenta or into breast milk is limited or not definitively established. drugs.com However, some data suggest it may potentially reduce milk secretion and pass into breast milk. efda.gov.et
Hepatic Metabolism Pathways and Metabolite Formation
This compound undergoes metabolism in the liver. hres.cabauschhealth.ca The primary metabolic pathway involves rapid hydrolysis to a corresponding hydrolyzed quaternary amino alcohol. efda.gov.etmims.comdrugs.commims.compharaoniapharma.comefda.gov.et This metabolite is also referred to as its 3-hydroxy alcohol or 3-hydroxy-1-methylquinuthis compound. mims.comdrugs.comefda.gov.et This hydrolyzed metabolite constitutes the principal form of the compound found in human urine. efda.gov.et Studies using marked carbon have indicated that the substance is not metabolized via N-demethylation. efda.gov.et
Excretion Routes and Clearance Dynamics
This compound is eliminated from the body through both renal and fecal routes. hres.cabauschhealth.ca Limited studies in adults have provided quantitative data on excretion. Approximately 36% of an administered dose was excreted in the urine within a period of seven days, with the majority (90% of the urinary excretion) occurring within the first 24 hours. mims.comdrugs.commims.com Fecal elimination accounts for a significant portion of the dose, ranging from approximately 20% to 46%. mims.comdrugs.commims.com The quaternary amino alcohol metabolite is also eliminated in the urine and has been detected unchanged in the feces. efda.gov.et
Excretion Profile of this compound
| Route of Excretion | Percentage of Dose | Timeframe | Notes |
| Urine | ~36% | Within 7 days | 90% of urinary excretion within the first day mims.comdrugs.commims.com |
| Feces | 20-46% | Not specified | Unchanged drug and metabolite found efda.gov.etmims.comdrugs.commims.com |
Terminal Elimination Half-Life
Pharmacokinetic studies have indicated that this compound exhibits a biphasic elimination pattern. Based on data from a limited number of adults, the initial half-life is approximately 2.4 hours, followed by a terminal elimination half-life of about 20 hours. mims.comdrugs.commims.com Other reports suggest a half-life in the range of 20 to 24 hours. pharaoniapharma.com The urinary elimination of the unchanged active compound occurs in two phases, with average half-lives reported as 1.5 hours and 20 hours. efda.gov.et
Elimination Half-Life Data for this compound
| Phase | Half-Life (hours) | Notes |
| Initial | 2.4 | Based on data in 2 adults mims.comdrugs.commims.com |
| Terminal | 20 | Based on data in 2 adults mims.comdrugs.commims.com |
| Overall (reported) | 20-24 | Range from another source pharaoniapharma.com |
| Urinary (Phase 1) | 1.5 | For unchanged active substance efda.gov.et |
| Urinary (Phase 2) | 20 | For unchanged active substance efda.gov.et |
Molecular and Cellular Pharmacology of Clidinium Bromide
Receptor Binding Kinetics and Affinities
Studies have investigated the binding characteristics of muscarinic antagonists, including compounds structurally related to clidinium (B1194167), to understand their interaction with mAChRs. Clidinium is an antagonist of muscarinic M1 and M3 acetylcholine (B1216132) receptors guidetopharmacology.org.
Quantitative Analysis of [3H]-NMeQNB Binding
Quantitative analysis of receptor binding often utilizes radiolabeled ligands. [3H]-N-methyl quinuclidinyl benzilate ([3H]-NMeQNB) is a nonselective tritiated muscarinic antagonist used in binding assays nih.govnih.gov. Studies using [3H]-NMeQNB have characterized muscarinic receptors in various tissues. For instance, binding of [3H]-NMeQNB to crude membranes of freshly isolated bovine aortic endothelial cells was found to be atropine-displaceable and exhibited high affinity with a dissociation constant (Kd) of 0.48 nM nih.govncats.io. Binding to freshly harvested intact cells showed a Kd of 0.35 nM nih.govncats.io.
Determination of Binding Site Capacity
The maximum binding capacity (Bmax) provides an estimate of the receptor density in a given tissue. In studies using [3H]-NMeQNB binding to crude membranes of freshly isolated bovine aortic endothelial cells, the maximum binding capacity was determined to be 14 ± 3 fmol/mg protein nih.govncats.io. For freshly harvested intact cells, the maximum binding capacity was 9 ± 2 fmol/mg total cell protein, which corresponded to approximately 900 binding sites per endothelial cell nih.govncats.io. In rat ileal-purified membranes, saturation assays with [3H]-QNB yielded a Bmax of 30 ± 2 fmol/mg protein nih.gov.
Data Table: Muscarinic Receptor Binding Parameters
| Tissue | Radioligand | Binding Site Class | Kd (nM) | Bmax (fmol/mg protein) | Approx. Sites per Cell | Source |
| Bovine Aortic Endothelial Cells (Membranes) | [3H]-NMeQNB | Single | 0.48 | 14 ± 3 | Not specified | nih.govncats.io |
| Bovine Aortic Endothelial Cells (Intact) | [3H]-NMeQNB | Single | 0.35 | 9 ± 2 | ~900 | nih.govncats.io |
| Rat Ileal-Purified Membranes | [3H]-QNB | Not specified | 0.2 ± 0.03 | 30 ± 2 | Not specified | nih.gov |
Stereospecificity of Receptor Interaction
Receptor interactions are often stereospecific, meaning that different stereoisomers of a compound can have different binding affinities. Stereospecificity of muscarinic binding sites has been demonstrated in experiments involving the inhibition of [3H]-NMeQNB binding by stereoisomers. For example, dexetimide, a stereoisomer, inhibited [3H]-NMeQNB binding in the nanomolar range (Ki = 0.63 nM), while its stereoisomer, levetimide, inhibited binding in the micromolar range (Ki = 3.2 µM) nih.govncats.io. This resulted in a selectivity factor of approximately 5000 in membrane studies and approximately 3500 in studies with intact cells nih.govncats.io.
Structure-Activity Relationships of Clidinium Bromide as a Quaternary Ammonium (B1175870) Compound
This compound is a synthetic quaternary ammonium compound nih.govcaymanchem.comhres.cabauschhealth.ca. Quaternary ammonium compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. This structural feature is crucial for their interaction with the negatively charged binding sites on muscarinic receptors. The quaternary ammonium group contributes to the compound's pharmacological activity cymitquimica.com. As an anticholinergic agent, this compound's activity is comparable to that of atropine (B194438) sulfate (B86663) against acetylcholine-induced spasms in isolated intestinal strips hres.cabauschhealth.canih.gov.
Intracellular Signal Transduction Modulation by Muscarinic Receptor Antagonism
Muscarinic receptors are coupled to various intracellular signal transduction pathways via G proteins drugbank.comnih.gov. These pathways can include the modulation of adenylate cyclase, the breakdown of phosphoinositides, and the regulation of potassium channels drugbank.com. Antagonism of muscarinic receptors by compounds like this compound can modulate these downstream signaling events by preventing acetylcholine from activating the receptors.
Muscarinic receptor subtypes (M1, M2, M3, M4, M5) are coupled to different G proteins and thus trigger diverse intracellular signals nih.gov. For instance, M1, M3, and M5 receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C and the subsequent increase in inositol (B14025) trisphosphate (IP3) and intracellular calcium levels nih.govresearchgate.net. M2 and M4 receptors are typically coupled to Gi/o proteins, which inhibit adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also modulate potassium channels nih.gov.
By blocking muscarinic receptors, this compound can inhibit the activation of these pathways. For example, antagonism of M3 receptors on smooth muscle cells prevents the Gq-mediated signaling cascade that leads to muscle contraction researchgate.net. Studies on rat ileal strips showed that activation of muscarinic receptors by carbachol (B1668302) increased phosphoinositide turnover and cGMP levels via M1 receptors and decreased isoproterenol-stimulated cAMP levels via M2 receptors nih.gov. Antagonists like atropine were able to displace the effects of carbachol nih.gov. While specific detailed research findings on this compound's direct modulation of each intracellular pathway were not extensively found within the search results for this section, its action as a muscarinic antagonist implies it would counter the effects mediated by muscarinic receptor activation on these signaling cascades.
Preclinical Research Investigations of Clidinium Bromide
In Vitro Studies on Isolated Tissue Preparations
In vitro studies using isolated tissue preparations have been instrumental in characterizing the direct effects of clidinium (B1194167) bromide on smooth muscle and receptor interactions.
Clidinium bromide has demonstrated efficacy in attenuating spasms induced by acetylcholine (B1216132) in isolated intestinal strips. Studies have shown that its activity in this regard approximates that of atropine (B194438) sulfate (B86663), a known anticholinergic agent nih.govhres.cafda.govbauschhealth.cabauschhealth.cadrugcentral.orgnih.gov. This indicates that this compound acts as an antagonist at muscarinic receptors in the intestinal smooth muscle, thereby reducing the contractile effects of acetylcholine.
Receptor ligand binding assays have provided insights into the affinity of this compound for muscarinic receptors. Clidinium is described as a gastrointestinal muscarinic receptor antagonist with a reported Ki of 3 nM against [³H]quinuclidinyl benzilate binding in rat colonic enterocytes caymanchem.com. Furthermore, binding studies using [³H]-NMeQNB (clidinium) in crude membranes of freshly isolated bovine aortic endothelial cells revealed high affinity binding sites with a Kd of 0.48 nM ncats.io. These sites were shown to be atropine-displaceable and exhibited stereospecificity ncats.io. Clidinium is understood to inhibit the muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites, primarily through the inhibition of M1 muscarinic receptors drugbank.com. It acts as a competitive inhibitor at autonomic postganglionic cholinergic receptors located in various tissues, including the gastrointestinal tract mims.com.
A summary of representative binding data is presented below:
| Ligand | Tissue Source | Receptor Type | Binding Affinity (Kd/Ki) | Citation |
| Clidinium (bromide) | Rat Colonic Enterocytes | Muscarinic Receptor | Ki = 3 nM | caymanchem.com |
| [³H]-NMeQNB | Bovine Aortic Endothelial Cells | Muscarinic Receptor | Kd = 0.48 nM | ncats.io |
Attenuation of Acetylcholine-Induced Spasms in Intestinal Strips
In Vivo Animal Models and Physiological Responses
In vivo studies using various animal models have been conducted to evaluate the effects of this compound on physiological processes, particularly those involving cholinergic neurotransmission.
Studies in mammalian models, including rats and dogs, have shown that this compound reduces spontaneous intestinal motility. Oral dosing with 0.1 to 0.25 mg/kg has been reported to decrease spontaneous intestinal movement in these species nih.govhres.cafda.govbauschhealth.cabauschhealth.canih.gov. This effect is consistent with its anticholinergic properties, which reduce the cholinergic drive to intestinal smooth muscle.
The antisialagogue activity of this compound has been assessed in rodents. Oral administration of this compound in mice has proven effective in preventing salivation induced by pilocarpine (B147212) nih.govhres.cafda.govbauschhealth.cabauschhealth.cadrugcentral.orgnih.gov. Pilocarpine is a muscarinic agonist that stimulates salivary secretion, and the ability of this compound to counteract this effect further supports its action as a muscarinic receptor antagonist.
Investigations in anesthetized canine models have analyzed the cholinergic ganglionic blocking effects of this compound. Potent cholinergic ganglionic blocking effects, particularly on vagal pathways, have been observed with intravenous administration in anesthetized dogs nih.govhres.cafda.govbauschhealth.cadrugcentral.orgnih.gov. Furthermore, oral doses of 2.5 mg/kg in dogs resulted in signs such as nasal dryness and slight pupillary dilation nih.govfda.govbauschhealth.cadrugcentral.orgnih.gov, which are indicative of anticholinergic effects on glandular secretions and smooth muscle.
Reproduction Studies and Developmental Toxicology in Rodents
Reproduction studies in rodents have been conducted to assess the potential of this compound to affect fertility, gestation, offspring viability, lactation, and the incidence of congenital anomalies.
Studies in rats have specifically examined the effects of this compound on fertility and gestation. In one series of experiments, this compound was administered to rats for a 9-week period prior to mating. These studies, using dosages of 2.5 and 10 mg/kg daily, did not reveal any untoward effects on fertilization or gestation nih.govnih.govfda.govdrugcentral.orgnih.gov.
Further reproduction studies in rats, where adult animals received this compound for 10 days prior to and throughout two mating cycles at daily dosages of 2.5 and 10 mg/kg, showed no significant effects on the viability of offspring or lactation parameters when compared to control animals nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.com. However, it is noted that, as with other anticholinergic drugs, clidinium may tend to inhibit lactation nih.govhres.cahres.ca.
In the reproduction studies conducted in rats with this compound at daily dosages of 2.5 and 10 mg/kg, neither administration prior to mating nor administration through two mating cycles resulted in a significant incidence of congenital anomalies in the offspring when compared to control groups nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.com. Offspring delivered by caesarean section in one experiment also did not show a significant incidence of congenital anomalies nih.govnih.govfda.govdrugcentral.orgnih.gov.
Here is a summary of key findings from reproduction studies in rats:
| Study Design | Species | This compound Dosage (mg/kg/day) | Effects on Fertility & Gestation | Effects on Offspring Viability & Lactation | Incidence of Congenital Anomalies |
| Administration 9 weeks prior to mating | Rat | 2.5, 10 | No untoward effect | Not explicitly reported | Not significant (Caesarean section) nih.govnih.govfda.govdrugcentral.orgnih.gov |
| Administration 10 days prior to and through two mating cycles | Rat | 2.5, 10 | No significant effects nih.govnih.govfda.govdrugcentral.orgnih.gov | No significant effects nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.com | Not significant nih.govnih.govfda.govdrugcentral.orgnih.govrxlist.com |
Viability of Offspring and Lactation Parameters
Acute and Chronic Toxicity Studies in Various Animal Species
Acute and chronic toxicity studies have been conducted in various animal species to assess the potential harmful effects of this compound following single or repeated administrations.
Acute toxicity studies in mice have determined the oral LD50 of single doses of this compound to be 860 ± 57 mg/kg, with observations made over a period of 5 days following dosage nih.govnih.govfda.govnih.govhres.cahres.cabauschhealth.ca. Oral LD50 values for quaternary ammonium (B1175870) compounds (QACs), including this compound, have been reported within ranges in different species: 250-1000 mg/kg for rats, 150-1000 mg/kg for mice, 150-300 mg/kg for guinea pigs, and approximately 500 mg/kg body weight for rabbits and dogs scbt.com.
In monkeys and rabbits, oral doses of 5 mg/kg given three times daily for 5 days did not produce apparent secretory or visual changes nih.govnih.govfda.govdrugcentral.orghres.cahres.ca.
Chronic toxicity studies specifically focused on this compound alone are less detailed in the provided information compared to studies involving combinations with other compounds like chlordiazepoxide hydrochloride. However, general information regarding quaternary ammonium compounds suggests that the oral route of administration in older experiments was characterized by delayed deaths, gastrointestinal lesions, and respiratory and central nervous system depression scbt.com.
Here is a summary of acute toxicity findings:
| Study Type | Species | Route of Administration | Dosage | Key Finding |
| Acute Toxicity | Mouse | Oral | Single dose | Oral LD50: 860 ± 57 mg/kg nih.govnih.govfda.govnih.govhres.cahres.cabauschhealth.ca |
| Acute Toxicity | Rat | Oral | Single dose | Oral LD50: 250-1000 mg/kg (for QACs) scbt.com |
| Acute Toxicity | Mouse | Oral | Single dose | Oral LD50: 150-1000 mg/kg (for QACs) scbt.com |
| Acute Toxicity | Guinea Pig | Oral | Single dose | Oral LD50: 150-300 mg/kg (for QACs) scbt.com |
| Acute Toxicity | Rabbit, Dog | Oral | Single dose | Oral LD50: ~500 mg/kg (for QACs) scbt.com |
| Repeated Dose | Monkey, Rabbit | Oral | 5 mg/kg, 3 times daily for 5 days | No apparent secretory or visual changes nih.govnih.govfda.govdrugcentral.orghres.cahres.ca |
Information on specific chronic toxicity studies solely with this compound in various animal species, detailing findings beyond general observations for QACs, is limited in the provided search results.
Clinical Research Perspectives on Clidinium Bromide
Efficacy and Underlying Mechanisms in Gastrointestinal Disorders
Clidinium (B1194167) bromide is utilized as an adjunctive therapy in managing various gastrointestinal disorders where emotional and somatic factors contribute to the clinical presentation. Its therapeutic utility stems from its ability to relax smooth muscle and decrease secretions within the biliary and gastrointestinal tracts. wikipedia.org
Adjunctive Therapy in Peptic Ulcer Disease: Mechanistic Insights
In the context of peptic ulcer disease (PUD), clidinium bromide is used as adjunctive therapy, often in combination with chlordiazepoxide. drugbank.comfda.govnih.gov Mechanistically, clidinium's anticholinergic properties contribute to reducing gastric acid secretion and slowing intestinal movement, which may help alleviate symptoms associated with PUD. nih.gov However, some sources indicate that there is no conclusive data demonstrating that antimuscarinics like this compound aid in the healing, decrease the rate of recurrence, or prevent complications of peptic ulcers. wikipedia.org
Management of Irritable Bowel Syndrome: Antispasmodic and Motility Modulation
This compound is indicated for the treatment of irritable bowel syndrome (IBS), where it helps to relieve abdominal or stomach spasms and cramps. drugbank.combiocat.comebi.ac.uk Its antispasmodic effect is attributed to the inhibition of muscarinic acetylcholine (B1216132) receptors on smooth muscles in the gastrointestinal tract. wikipedia.org This action helps to relax smooth muscle and modulate motility, addressing symptoms like cramping and pain. wikipedia.org While it is used for functional GI motility disturbances like IBS, some information suggests it has limited efficacy and should be considered when other measures have not been sufficiently beneficial. wikipedia.org
Role in Colicky Abdominal Pain and Diverticulitis Management
This compound is used to help relieve abdominal or stomach spasms or cramps associated with colicky abdominal pain and diverticulitis. drugbank.combiocat.comebi.ac.uk Its antispasmodic properties, mediated through the inhibition of muscarinic receptors, are the basis for its use in these conditions to reduce painful muscle contractions. wikipedia.org
Application in Acute Enterocolitis: Mechanistic Basis
As an adjunctive therapy, this compound is indicated for the treatment of acute enterocolitis. drugbank.comfda.govnih.gov The mechanistic basis for its use in this condition is likely related to its ability to reduce gastrointestinal motility and secretions, which can help manage inflammation and associated symptoms in the large intestine. wikipedia.orgwebmd.com
Modulation of Gastrointestinal and Urogenital Vegetative Functions
This compound, particularly in combination with chlordiazepoxide, is indicated to control emotional and somatic factors in gastrointestinal disorders and is used for symptomatic treatment of clinically significant disorders of the gastrointestinal and urogenital system when provoked or aggravated by anxiety and tension. efda.gov.et This includes functional manifestations associated with hypersecretion and hypermotility of the gastrointestinal system, as well as spasms and dyskinesias in the urogenital system. efda.gov.et The combination allows for both peripheral (clidinium) and central (chlordiazepoxide) action on vegetative functions. efda.gov.et
Evaluation of Clinical Efficacy in Specific Functional Gastrointestinal Disorders
Clinical studies have evaluated the efficacy of this compound, often in combination with chlordiazepoxide, in functional gastrointestinal disorders (FGIDs). A double-blind crossover study involving 42 patients with ordinary functional gastrointestinal disorders compared chlordiazepoxide plus this compound with a placebo. The results indicated a higher percentage of excellent-to-good responses with the active drug combination compared to placebo. nih.gov
| Treatment Group | Response (Excellent-to-Good) |
| Active Drug (received before placebo) | 73.9% |
| Active Drug (received after placebo) | 58.9% |
| Placebo (received last) | 31.8% |
| Overall Active Drug | 67.5% |
| Overall Placebo | 37.5% |
| {.interactive} |
The study reported a statistically significant symptomatic response in four out of eight target symptoms evaluated. nih.gov This suggests that the combination therapy appeared to improve both the physiological and psychological manifestations of common FGIDs. nih.gov
| Outcome | Clidinium/Chlordiazepoxide Group (n=39) | Placebo Group (n=39) | P-value |
| Responder Rate (Week 4) | 41.03% | 5.13% | < 0.001 |
| Improvement in Quality of Life | Significant | - | - |
| {.interactive} |
These findings suggest that clidinium/chlordiazepoxide may be effective as an add-on therapy for improving dyspeptic symptoms and quality of life in FD patients refractory to PPIs. nih.govsemanticscholar.org However, it is noted that it is unclear how much benefit is derived specifically from the antimuscarinic clidinium compared to the benzodiazepine (B76468) chlordiazepoxide, as they have not been evaluated separately in this context. researchgate.net
Functional Dyspepsia Subtypes: Postprandial Distress Syndrome and Epigastric Pain Syndrome
Clinical research has explored the potential role of this compound, often in combination with chlordiazepoxide, as an adjunctive therapy for functional dyspepsia (FD). FD is characterized by symptoms such as postprandial fullness, early satiety, and epigastric pain or burning, categorized into postprandial distress syndrome (PDS) and epigastric pain syndrome (EPS) jfda.jo.
In subgroup analysis based on Rome IV criteria, clidinium/chlordiazepoxide add-on therapy was effective in patients with the PDS subtype and the mixed subtype of FD nih.govresearchgate.net. However, it was not found to be effective in the EPS subtype in this particular study nih.govresearchgate.net. The authors hypothesized that the lower number of patients in the EPS subgroup and a higher placebo response rate in this subgroup might have contributed to this finding nih.gov.
The study reported responder rates (defined as >50% reduction in dyspepsia symptom score) at week 4:
| Group | Responder Rate at Week 4 | P-value |
| Clidinium/Chlordiazepoxide | 41.03% | < 0.001 |
| Placebo | 5.13% |
This data suggests a significant therapeutic gain with the clidinium/chlordiazepoxide combination in a population of PPI-non-responsive FD patients nih.govresearchgate.net.
Hypothesized Modulation of Small Bowel Contractility
This compound's anticholinergic properties lead to a reduction in gastrointestinal motility and secretory activity bauschhealth.cahres.ca. This effect is mediated by inhibiting muscarinic acetylcholine receptors on smooth muscles and secretory glands in the gastrointestinal tract bauschhealth.cawikipedia.org.
While the exact mechanism for the observed efficacy in PDS and mixed-subtype FD is not fully understood, it has been hypothesized that it may be related to the modulation of small bowel dysmotility nih.govresearchgate.net. Studies using manometry in FD patients have indicated that abnormal motility is not limited to the stomach but also prevalent in the proximal small intestine nih.govresearchgate.net. Abnormal small bowel contractility, particularly in the postprandial period, has been observed in motility-like dyspepsia and irritable bowel syndrome (IBS) nih.govresearchgate.net.
The hypothesis is that the antispasmodic action of this compound may modulate this abnormal small bowel contractility, similar to how antispasmodics have shown effectiveness in IBS treatment nih.govresearchgate.net. However, the study investigating clidinium/chlordiazepoxide in FD did not perform manometry to directly prove this hypothesis nih.govresearchgate.net.
Research on the gastrocolic response, the increase in colonic motor activity following a meal, has shown that this compound can inhibit the early increase in rectosigmoidal spike activity after both standard and fat meals nih.gov. This suggests a cholinergically mediated component to the early gastrocolic response that is susceptible to inhibition by anticholinergic agents like this compound nih.gov.
Analysis of Adverse Physiological Effects and Their Mechanisms
This compound, as an anticholinergic agent, can exert effects on various organ systems by blocking the action of acetylcholine at muscarinic receptors bauschhealth.cawikipedia.orgmims.com.
Anticholinergic Effects on Various Organ Systems
The anticholinergic effects of this compound are a consequence of its competitive inhibition of acetylcholine at postganglionic cholinergic receptors located in smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands bauschhealth.camims.com. This inhibition leads to a reduction in the activity of these parasympathetically innervated structures.
Common anticholinergic effects include:
Gastrointestinal System: Decreased motility and secretory activity, leading to effects such as dry mouth, constipation, and abdominal bloating bauschhealth.cahres.caontosight.aiwebmd.comrxlist.com. This compound inhibits gastrointestinal motility and diminishes gastric acid secretion hres.ca.
Urinary System: Urinary hesitancy and retention due to relaxation of the detrusor muscle and contraction of the internal sphincter drugbank.comhres.caontosight.aiwebmd.comrxlist.commims.comefda.gov.et.
Secretory Glands: Reduced salivation (dry mouth), decreased sweating, and inhibition of lacrimation (dry eyes) hres.caontosight.aiwebmd.comrxlist.com. Reduced sweating can potentially lead to heat prostration in high environmental temperatures hres.ca.
Cardiovascular System: Tachycardia due to the blockade of muscarinic receptors in the sinoatrial node efda.gov.et.
Central Nervous System Effects
While this compound is a quaternary ammonium (B1175870) compound and is ionized at physiological pH, which generally results in poor uptake across the blood-brain barrier, it can still exert some effects on the central nervous system (CNS), particularly at higher doses or in susceptible individuals bmj.comefda.gov.et.
Potential CNS effects reported include confusion, restlessness, excitement, and in cases of overdose, more severe disturbances such as psychotic behavior, hallucinations, delirium, and coma drugbank.comhres.caefda.gov.et. Elderly patients may be particularly susceptible to CNS effects like excitement, agitation, drowsiness, or confusion bauschhealth.caefda.gov.et. The co-administration with other CNS depressants, such as benzodiazepines (like chlordiazepoxide with which it is often combined), opioids, and alcohol, can potentiate CNS depression, leading to increased sedation, dizziness, and impaired coordination drugbank.commims.commims.commims.commedscape.compdr.netnih.gov.
Effects on Ocular Physiology
This compound can affect ocular physiology due to the presence of muscarinic receptors in the eye. Anticholinergic effects on the eye include:
Blurred vision: Caused by paralysis of accommodation (cycloplegia) due to the relaxation of the ciliary muscle drugbank.comhres.caontosight.aiwebmd.comrxlist.comefda.gov.et.
Mydriasis: Dilation of the pupil due to the blockade of the iris sphincter muscle hres.caefda.gov.et. This mydriatic effect is the basis for the contraindication of this compound in individuals with glaucoma or a predisposition to angle-closure glaucoma bauschhealth.cahres.ca.
Dry eyes: Reduced lacrimation from the inhibition of lacrimal gland secretion webmd.comrxlist.com.
These ocular effects are directly related to the antimuscarinic action of this compound on the smooth muscles and glands of the eye.
Mechanistic Investigations of Drug-Drug Interactions
Mechanistic investigations of drug-drug interactions involving this compound primarily focus on its anticholinergic properties and potential additive or synergistic effects when combined with other agents affecting the cholinergic system or CNS.
Given its anticholinergic activity, this compound can potentiate the effects of other drugs with anticholinergic properties medscape.com. This can lead to an increased risk or severity of typical anticholinergic adverse effects across various organ systems drugbank.compdr.net. For example, combining this compound with other anticholinergics like atropine (B194438) or azatadine (B1203903) can increase the risk of adverse effects drugbank.com.
This compound's effect on gastrointestinal motility can also influence the absorption of other orally administered drugs. By slowing gastric emptying and intestinal transit, it could potentially alter the rate and extent of absorption of co-administered medications. For instance, the therapeutic efficacy of carboxymethylcellulose can be decreased when used in combination with clidinium drugbank.com.
Furthermore, while this compound's CNS penetration is generally limited, its co-administration with CNS depressants can lead to enhanced sedative effects drugbank.commims.commims.commims.commedscape.compdr.netnih.gov. This is particularly relevant when this compound is used in fixed combination with benzodiazepines like chlordiazepoxide mims.commims.comnih.gov. The interaction mechanism involves the additive depressant effects on the CNS drugbank.commedscape.com. Combining this compound with benzodiazepines and opioids is highlighted as particularly risky due to the potential for profound sedation, respiratory depression, coma, and death mims.commedscape.comnih.gov.
This compound may also interact with drugs that affect gastrointestinal function or are affected by changes in motility. For example, concomitant use of solid oral dosage forms of potassium chloride with anticholinergics like this compound should be approached with caution due to the potential for gastrointestinal mucosal injury pdr.net.
Potentiation of Central Nervous System Depression
This compound, particularly when administered alongside central nervous system (CNS) depressants such as benzodiazepines, can potentiate sedative effects. This potentiation is attributed to additive CNS depressant actions wikipedia.orgmims.commims.com. Concomitant use with substances like opioids, alcohol, sedatives, hypnotics, certain antihistamines, centrally acting antihypertensives, and antiepileptics may enhance the depressant impact on the CNS wikipedia.orgwikipedia.orgmims.commims.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.ie.
Effects on Gastrointestinal Absorption of Concomitant Medications
As an agent that inhibits gastrointestinal motility and secretions, this compound can influence the absorption kinetics of other orally administered medications wikipedia.orgwikipedia.orgnih.govwikipedia.org. The slowed transit time through the digestive tract may affect the rate and extent to which other drugs are absorbed. This effect has been noted as potentially relevant for medications such as slowly-dissolving forms of digoxin (B3395198) and certain azole antifungals like ketoconazole (B1673606) and itraconazole (B105839) wikipedia.org. Additionally, the altered gastrointestinal transit time may increase the risk of localized mucosal toxicity when co-administered with solid oral dosage forms of potassium chloride wikipedia.orgfishersci.fi.
Interactions with Other Anticholinergic Agents
The co-administration of this compound with other agents possessing anticholinergic or atropine-like properties can lead to an intensification of anticholinergic effects wikipedia.orgwikipedia.orgwikipedia.orgfishersci.fi. This synergistic interaction increases the likelihood and potential severity of typical anticholinergic manifestations wikipedia.orgwikipedia.orgfishersci.fi. Substances known to exhibit such additive effects when combined with this compound include amantadine, certain antihistamines, butyrophenone (B1668137) and phenothiazine (B1677639) derivatives, tricyclic and tetracyclic antidepressants, antiparkinson drugs, certain antiarrhythmics (like quinidine (B1679956) and disopyramide), pirenzepine, and other anticholinergic spasmolytics or asthma treatments wikipedia.org.
Considerations for Specific Patient Populations: Physiological Basis
The physiological characteristics and developmental stages of certain patient populations necessitate specific considerations regarding the use of anticholinergic therapy with this compound.
Geriatric Patient Responses to Anticholinergic Therapy
Geriatric patients exhibit increased susceptibility to the anticholinergic effects of this compound wikipedia.orgnih.govmims.com. This heightened sensitivity is linked to age-related physiological changes, including alterations in drug metabolism and excretion, as well as potentially increased vulnerability of the central nervous system to anticholinergic blockade wikipedia.orgnih.gov. Responses such as increased drowsiness, confusion, agitation, and excitement may be observed wikipedia.orgnih.govmims.com. Peripheral anticholinergic effects like constipation, dry mouth, and urinary retention are more pronounced in this demographic, particularly in elderly males with prostatic hypertrophy wikipedia.orgnih.govmims.com. Furthermore, this compound's mechanism involving the blockade of acetylcholine, a neurotransmitter crucial for cognitive functions including memory, can contribute to impaired memory in older adults, especially those with pre-existing memory deficits wikipedia.orgnih.gov.
Implications for Pregnant and Lactating Women: Reproductive and Neonatal Considerations
Reproductive studies in rats have indicated that this compound did not demonstrate adverse effects on fetal development nih.govmims.commims.commims.com. However, comprehensive published data regarding the use of orally administered this compound in pregnant women are limited fishersci.ca. Consequently, the use of this compound during pregnancy is generally advised only when the potential benefits are considered to outweigh the potential risks to the fetus uni.lu. In lactating women, this compound, consistent with other anticholinergic agents, may lead to the suppression of lactation wikipedia.orgnih.govfishersci.cauni.luwikipedia.org. Data on the presence of clidinium in human or animal milk and its potential effects on breastfed infants are not available fishersci.ca.
Pediatric Patient Susceptibility to Atropine-Like Effects
Clinical data on the use of this compound specifically in pediatric patients are sparse, with some sources indicating a lack of studies in this population wikipedia.orgmims.com. Nevertheless, it is well-established that infants and young children possess an increased susceptibility to the toxic effects associated with atropine-like drugs, including this compound wikipedia.orgnih.govmims.comwikipedia.org. This heightened vulnerability is a recognized physiological characteristic of the pediatric population in response to anticholinergic agents wikipedia.org.
Future Directions in Clidinium Bromide Research
Elucidating Unresolved Mechanistic Questions in Gastrointestinal Pathophysiology
Despite its established use as an antimuscarinic in gastrointestinal disorders, there remain unresolved questions regarding the precise mechanisms by which clidinium (B1194167) bromide exerts its effects in various pathophysiological conditions. Clidinium bromide acts as a competitive inhibitor at autonomic postganglionic cholinergic receptors in the gastrointestinal tract, leading to decreased motility and antisecretory effects. drugbank.commims.com It is considered a selective muscarinic acetylcholine (B1216132) M₃ receptor antagonist. wikipedia.org
However, the complexity of gastrointestinal disorders like IBS and functional dyspepsia involves multiple factors, including visceral hypersensitivity, altered gut motility, and brain-gut interactions. nih.govresearchgate.net While this compound's antispasmodic action is recognized, its specific impact on different subtypes of muscarinic receptors within the enteric nervous system and smooth muscle layers warrants further investigation. Research could focus on mapping the precise binding profile of this compound across all muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅) in various regions of the gastrointestinal tract and correlating these findings with functional outcomes.
Furthermore, the potential influence of this compound on sensory pathways and neuro-immune interactions in the gut, which contribute to symptoms like pain and discomfort in functional gastrointestinal disorders, is an area ripe for exploration. Studies utilizing advanced techniques such as in vitro organ bath experiments, in vivo motility studies with detailed manometry, and investigations into neuronal signaling pathways could provide a more comprehensive understanding of how this compound modulates the complex interplay of factors involved in gastrointestinal pathophysiology. For instance, while a study noted the effectiveness of clidinium/chlordiazepoxide in certain functional dyspepsia subtypes, the exact mechanism behind this result, potentially related to small bowel dysmotility, requires further elucidation. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Indications
The current indications for this compound primarily revolve around its antispasmodic and antisecretory effects in gastrointestinal conditions. wikipedia.orgdrugbank.com However, the broader role of muscarinic receptors in various physiological processes suggests potential for exploring novel therapeutic applications beyond the gastrointestinal tract.
Given that muscarinic receptors are present in various tissues, including the respiratory and urinary tracts, future research could investigate the potential utility of this compound in conditions affecting these systems where modulating smooth muscle activity or glandular secretions could be beneficial. For example, other muscarinic antagonists are used as bronchodilators in respiratory diseases like COPD and asthma by relaxing airway smooth muscles. dovepress.comersnet.orgersnet.orgtga.gov.au While this compound's pharmacokinetic profile and receptor selectivity might differ from currently used respiratory antimuscarinics, preclinical studies could explore its effects on bronchial smooth muscle tone and airway secretions.
Another potential area of investigation could be in certain genitourinary conditions characterized by smooth muscle spasm or urgency. Exploring the effects of this compound on bladder smooth muscle activity, for instance, could reveal potential therapeutic applications.
Furthermore, research could explore the possibility of repurposing this compound or developing novel derivatives with modified properties for conditions where modulating cholinergic signaling is implicated, such as certain neurological disorders or conditions involving exocrine gland function. This would require thorough preclinical evaluation and clinical trials to assess efficacy and safety in these new contexts.
Advanced Comparative Pharmacological Studies with Other Muscarinic Antagonists
Advanced comparative pharmacological studies are crucial to precisely position this compound relative to other muscarinic antagonists, both currently in use and under development. While this compound is a known antimuscarinic, a detailed comparison of its binding kinetics, receptor selectivity profiles, and functional effects across different tissues compared to other agents like atropine (B194438), scopolamine, dicyclomine, and newer long-acting muscarinic antagonists (LAMAs) used in respiratory diseases (e.g., tiotropium, umeclidinium, aclidinium, glycopyrronium) would be valuable. dovepress.comersnet.orgersnet.orgarchbronconeumol.orgarchbronconeumol.orgresearchgate.netresearchgate.netdovepress.comtandfonline.com
Such studies could employ a range of in vitro and in vivo techniques to compare aspects like onset and duration of action, potency, reversibility of receptor binding, and functional antagonism of acetylcholine-induced responses in isolated tissues and animal models. researchgate.net For example, research comparing the dissociation half-lives of different muscarinic antagonists from specific receptor subtypes could provide insights into their duration of action and inform optimal dosing strategies. dovepress.comarchbronconeumol.org
Comparative studies could also assess the functional outcomes of different muscarinic antagonists in relevant disease models, providing data on their relative efficacy in inhibiting gastrointestinal motility, reducing secretions, or affecting other physiological parameters. These studies would help to identify potential advantages or disadvantages of this compound compared to existing or emerging therapies, guiding its future clinical application and potential for combination therapies.
Development of Targeted Delivery Systems for Enhanced Efficacy and Reduced Systemic Effects
The development of targeted delivery systems represents a significant future direction for this compound research. As a quaternary ammonium (B1175870) compound, this compound has low oral bioavailability and limited ability to cross the blood-brain barrier. mims.comwikipedia.org While this limits central nervous system side effects, it also necessitates relatively higher doses for systemic effects and can lead to off-target effects in the gastrointestinal tract.
Targeted delivery systems could enhance the concentration of this compound at the desired site of action within the gastrointestinal tract, thereby potentially increasing efficacy while reducing systemic exposure and associated side effects. ijcrt.orgijpsr.comthepharmajournal.com Approaches such as pH-sensitive coatings, time-dependent release formulations, or microbially triggered systems could be explored to achieve targeted delivery to specific regions of the intestine, such as the colon, which is relevant for conditions like IBS. ijcrt.orgijpsr.com
Nanotechnology-based delivery systems, such as nanoparticles or liposomes, could also be investigated for their potential to encapsulate this compound and facilitate its targeted delivery to specific cells or tissues within the gastrointestinal tract. nih.gov These systems could offer advantages such as improved solubility, enhanced permeability, and sustained release of the drug.
Furthermore, research into localized delivery methods, such as topical formulations for specific segments of the gastrointestinal tract during endoscopic procedures, could be explored for conditions requiring highly localized effects. The development and evaluation of these advanced delivery systems would require rigorous preclinical testing to assess their targeting efficiency, drug release profiles, and safety before clinical translation.
Q & A
Q. What experimental methods are used to synthesize and characterize clidinium bromide and its metal complexes?
this compound (C₂₂H₂₆BrNO₃) is synthesized by reacting its ligand (C₂₂H₂₆NO₃) with anhydrous metal chlorides (e.g., MnCl₂, NiCl₂, HgCl₂) in a methanol/water solvent system. Characterization involves:
Q. How is this compound’s antimuscarinic mechanism investigated in preclinical studies?
this compound acts as a quaternary ammonium antimuscarinic agent , blocking acetylcholine at muscarinic receptors. Key methodologies include:
- Receptor binding assays using radiolabeled ligands to quantify affinity for M₁/M₃ receptor subtypes.
- In vitro smooth muscle contraction studies (e.g., guinea pig ileum) to assess spasmolytic activity via dose-response curves .
- Pharmacokinetic profiling (e.g., metabolic pathways: hydrolysis, N-dealkylation, oxidation) using liver microsomes or hepatocyte models .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for fixed-dose combinations (FDCs) containing this compound?
Combinations like clidinium + dicyclomine + paracetamol show discrepancies in:
- Blood-brain barrier (BBB) permeability : Clidinium is a P-gp substrate (efflux-limited), while paracetamol is not, necessitating transporter inhibition assays .
- Metabolic pathways : Use in vitro cytochrome P450 inhibition assays and LC-MS/MS to identify competitive metabolism between clidinium (hepatic hydrolysis) and dicyclomine (CYP450-mediated) .
- Half-life variability : Employ population pharmacokinetic modeling to account for inter-individual variability in clearance rates .
Q. What advanced analytical techniques are used to detect degradation products of this compound?
- Capillary electrophoresis (CE) with indirect UV detection :
- Stability-indicating HPLC :
Q. How does this compound coordinate with transition metals, and what are the implications for drug stability?
Clidinium forms octahedral complexes with Mn(II), Ni(II), and Hg(II) via deprotonated hydroxyl oxygen atoms (stoichiometry 1:2 ligand:metal). Key findings:
- Insolubility in water : Limits bioavailability but enhances stability in acidic environments (e.g., gastric fluid).
- Thermal stability : Complexes decompose above 250°C, suggesting robustness under standard storage conditions .
- Toxicological implications : Hg(II) complexes require careful disposal due to environmental persistence .
Q. How should researchers design experiments to validate this compound’s purity and identity in novel formulations?
- Non-aqueous titration (USP method) for assay quantification .
- Multivariate calibration spectrophotometry to resolve spectral overlaps in multi-component formulations .
- Forced degradation studies :
- Alkali-induced degradation : Monitor via spectrophotometry (e.g., derivative methods) to identify hydrolyzed products .
- Oxidative stress testing : Use H₂O₂ or UV light to simulate long-term stability .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
